molecular formula C4H6O3 B1311449 (S)-3-Hydroxy-gamma-butyrolactone CAS No. 7331-52-4

(S)-3-Hydroxy-gamma-butyrolactone

Cat. No. B1311449
CAS RN: 7331-52-4
M. Wt: 102.09 g/mol
InChI Key: FUDDLSHBRSNCBV-VKHMYHEASA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions.


Scientific Research Applications

1. Biosynthetic Applications

A significant application of (S)-3-Hydroxy-gamma-butyrolactone is in the field of biosynthesis. Martin et al. (2013) designed a novel pathway to produce various chiral 3-hydroxyacids, including the hydrolyzed form of (S)-3-Hydroxy-gamma-butyrolactone, 3,4-dihydroxybutyric acid. This pathway includes enzymes that condense acyl-CoAs and reduce the resulting β-ketone, highlighting the compound's role in innovative biosynthetic processes (Martin et al., 2013).

2. Industrial Production of Value-Added Chemicals

Dhamankar et al. (2014) explored the engineering of E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) from glucose. This research underscores the compound's potential as a value-added chemical in industrial processes, with applications ranging from materials to medicine (Dhamankar et al., 2014).

3. Medical and Pharmaceutical Significance

The compound has shown relevance in medical and pharmaceutical research. For instance, Wang et al. (2017) established a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli, which is closely related to 3-hydroxy-γ-butyrolactone. This pathway offers new routes for biosynthesis relevant to pharmaceutical industries (Wang et al., 2017).

4. Microbial Production of Biopolymers

The microbial production of biopolymers is another area of interest. Amirul et al. (2008) studied the biosynthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by Cupriavidus sp. using gamma-butyrolactone as the sole carbon source. This demonstrates the compound's utility in the production of environmentally friendly biopolymers (Amirul et al., 2008).

5. Role in Antibiotic Production and Morphological Differentiation

In microbiology, butyrolactones like (S)-3-Hydroxy-gamma-butyrolactone have been noted to play roles in antibiotic production and morphological differentiation in certain species. Schimmel et al. (1998) observed that butyrolactone I, a related compound, induced changes in morphology, sporulation, and secondary metabolite production in Aspergillus terreus, suggesting similar potential roles for (S)-3-Hydroxy-gamma-butyrolactone (Schimmel et al., 1998).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, modifications that could enhance its properties, or new methods of synthesis.


To find relevant papers, you can use academic databases like PubMed, Web of Science, Scopus, and Google Scholar. Remember to evaluate the credibility of your sources and check whether the findings have been peer-reviewed.


properties

IUPAC Name

(4S)-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLSHBRSNCBV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428483
Record name (S)-3-Hydroxy-gamma-butyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Hydroxy-gamma-butyrolactone

CAS RN

7331-52-4
Record name (S)-3-Hydroxy-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7331-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybutyrolactone, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxy-gamma-butyrolactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-hydroxy-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4S)-4-hydroxyoxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYBUTYROLACTONE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LIE7314JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SH Lee, OJ Park - Applied microbiology and biotechnology, 2009 - Springer
Enantiopure (S)-3-hydroxy-γ-butyrolactone (HGB) and its structurally related C3–C4 chemicals are an important target for chiral building blocks in synthetic organic chemistry. For the …
Number of citations: 55 link.springer.com
CH Martin, H Dhamankar, HC Tseng… - Nature …, 2013 - nature.com
The replacement of petroleum feedstocks with biomass to produce platform chemicals requires the development of appropriate conversion technologies. 3-Hydroxy-γ-butyrolactone has …
Number of citations: 111 www.nature.com
H Dhamankar, Y Tarasova, CH Martin… - Metabolic Engineering, 2014 - Elsevier
3-hydroxy-γ-butyrolactone (3HBL) is a versatile chiral synthon, deemed a top value-added chemical from biomass by the DOE. We recently reported the first biosynthetic pathway …
Number of citations: 46 www.sciencedirect.com
G Wang, RI Hollingsworth - The Journal of organic chemistry, 1999 - europepmc.org
Direct Conversion of (S)-3-Hydroxy-gamma-butyrolactone to Chiral Three-Carbon Building Blocks. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu …
Number of citations: 40 europepmc.org
CR Sheppard, KLJ Prather - Citeseer
2 The replacement of petroleum feedstocks with biomass to produce platform chemicals 3 requires the development of appropriate conversion technologies. 4 3-Hydroxy-γ-…
Number of citations: 2 citeseerx.ist.psu.edu
S Chung, Y Hwang - Biocatalysis and Biotransformation, 2008 - Taylor & Francis
The stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate (ECHB) was performed by using Novozym 435 lipase in an aqueous phase. It was found that racemic ECHB …
Number of citations: 8 www.tandfonline.com
JOP Waters - 2023 - digitalcommons.library.umaine.edu
… A large number of pharmaceuticals are derived from a precursor (S-3-hydroxy-gamma-butyrolactone ‘HBL’). Drugs that treat cancer, antivirals, antibacterial drugs, and some cholesterol …
AKN Purwadini, CE Lusiani - DISTILAT: Jurnal Teknologi …, 2022 - jurnal.polinema.ac.id
L-carnitine is a gamma-hydroxy amino acid and also known as vitamin Bγ. L-carnitine has many benefits as well as uses. Supplements with L-carnitine content are much needed in the …
Number of citations: 1 jurnal.polinema.ac.id
RI Hollingsworth - Chemical Engineering, 2001 - go.gale.com
Carbohydrate-based raw materials, or glyco-resources, offer significant advantages over traditional petrochemical sources for chemical intermediates. This is especially true in the …
Number of citations: 4 go.gale.com
JM Patel - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
Atorvastatin is a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, and this drug leads to decreased levels of low density lipoprotein (LDL) cholesterol. Lower LDL …
Number of citations: 88 www.sciencedirect.com

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